2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative characterized by a sulfanyl-acetamide linker and distinct substituents:
- Core structure: A pyrimido[5,4-b]indole scaffold with a 4-oxo group.
- Substituents:
- 3-ethyl and 5-methyl groups on the pyrimidine ring.
- 8-methoxy group on the indole moiety.
- A thioether bridge connecting the core to an N-(3-methylbutyl)acetamide side chain.
The 8-methoxy group and branched alkyl chain (3-methylbutyl) may enhance metabolic stability and lipophilicity compared to simpler analogs .
Properties
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-6-25-20(27)19-18(15-11-14(28-5)7-8-16(15)24(19)4)23-21(25)29-12-17(26)22-10-9-13(2)3/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZCOVVXFRYEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of transformations including alkylation, sulfonation, and acylation. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is essential to maintain consistency and quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions including:
Oxidation: The presence of methoxy and methyl groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The indole and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidoindole derivatives similar to this compound. For instance:
- Antibacterial Efficacy : Compounds with structural similarities have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 37.9 to 113.8 μM against strains like Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial activity of synthesized derivatives against multiple strains, revealing that modifications in the indole structure significantly influenced their efficacy. The compound's ability to inhibit bacterial growth suggests a promising avenue for developing new antibiotics .
Anticancer Activity
The anticancer properties of pyrimidoindole derivatives have also been extensively explored:
- Mechanism of Action : In vitro studies indicate that such compounds can induce apoptosis in cancer cell lines by targeting critical signaling pathways like PI3K/AKT/mTOR.
Research Findings
- Cell Cycle Arrest : Similar compounds have demonstrated the ability to block the cell cycle at the G2/M phase, leading to increased apoptosis in colorectal cancer cells.
- Cytotoxicity Mechanism : The cytotoxicity observed is often linked to the inhibition of key proteins involved in cell survival .
Potential Therapeutic Applications
The diverse biological activities of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide suggest several therapeutic applications:
- Antibiotic Development : Due to its antimicrobial properties, this compound could lead to new antibiotic therapies.
- Cancer Treatment : Its potential anticancer activity positions it as a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole and pyrimidine rings are known to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[5,4-b]indole Derivatives with Varied Substituents
Table 1: Structural and Functional Comparisons
Key Findings:
- Alkyl Chain Impact : The target compound’s 3-methylbutyl group may offer better pharmacokinetic properties than the linear 3-methylpentyl in Compound 29 .
- Methoxy Position: The 8-methoxy group (target) vs.
- Aromatic vs. Alkyl Substitutions : N-(4-trifluoromethoxyphenyl) () introduces polar hydrophobicity, contrasting with the target’s aliphatic chain .
Non-Pyrimidoindole Sulfanyl-Acetamide Derivatives
Table 2: Comparison with Oxadiazole-Linked Analogs
Key Findings:
- Scaffold Differences: The pyrimidoindole core (target) vs. oxadiazole (8g) confers distinct electronic profiles.
- Biological Targets: Oxadiazole derivatives (e.g., 8g) primarily inhibit metabolic enzymes, while pyrimidoindoles are explored for immunomodulation .
Biological Activity
The compound 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 466.6 g/mol. The structure features a pyrimido-indole framework that is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar pyrimido-indole derivatives. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μM) | MBC (μM) | Target Bacteria |
|---|---|---|---|
| Compound 5d | 37.9 - 113.8 | 57.8 - 118.3 | S. aureus, E. coli |
| Compound X | 50 - 100 | 70 - 130 | P. aeruginosa |
These findings suggest that the compound may exhibit similar or enhanced antibacterial properties due to its unique functional groups and structural characteristics .
Cytotoxicity Studies
Cytotoxicity assays conducted on various eukaryotic cell lines indicate that some derivatives of pyrimido-indole compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. For example, studies have shown that certain derivatives can induce apoptosis in cancer cell lines with minimal effects on normal cells . The specific cytotoxic profile of This compound remains to be fully characterized but is anticipated to be favorable based on structural analogs.
The proposed mechanism of action for similar compounds involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis. Additionally, these compounds may act as enzyme inhibitors affecting metabolic pathways critical for bacterial survival .
Case Studies
- Case Study on Antibacterial Efficacy : A recent investigation into a series of pyrimido-indole derivatives demonstrated their efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The study reported that certain derivatives had MIC values significantly lower than traditional antibiotics .
- Cytotoxicity in Cancer Research : In vitro studies on cancer cell lines revealed that certain structural modifications in pyrimido compounds led to increased apoptosis rates in malignant cells while exhibiting low toxicity towards normal fibroblasts .
Q & A
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves coupling a pyrimidoindole core with a thioacetamide side chain. A validated approach for analogous structures uses HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent under general procedure D, followed by reverse-phase chromatography (C18 column, water:methanol gradient) for purification . Critical parameters include solvent choice (e.g., DMF or DCM), reaction time (12–24 hours), and temperature (room temperature to 60°C). Optimization may require iterative adjustments to substituent compatibility, particularly for sterically hindered alkyl groups (e.g., 3-methylbutyl).
Q. How is the structural identity and purity of this compound confirmed in academic settings?
Post-synthesis characterization typically employs:
- 1H/13C NMR : To verify substituent positions (e.g., methoxy at C8, ethyl at N3) and confirm sulfur linkage integrity.
- HRMS (High-Resolution Mass Spectrometry) : For exact mass validation (e.g., calculated vs. experimental values within ±2 ppm error).
- HPLC-PDA/UV : To assess purity (>95% by area normalization) . Contaminants like unreacted intermediates or regioisomers can be identified via comparative spectral databases.
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screening should focus on target-specific assays based on structural analogs. For example:
- TLR4 inhibition : Pyrimidoindole derivatives with sulfanylacetamide moieties have shown selective Toll-like Receptor 4 (TLR4) antagonism in HEK-Blue reporter assays .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC50 values and therapeutic indices. Dose-response curves (0.1–100 µM) and positive controls (e.g., TAK-242 for TLR4) are critical for benchmarking .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
SAR strategies include:
- Substituent variation : Systematic replacement of the 3-ethyl, 8-methoxy, or 3-methylbutyl groups with bioisosteres (e.g., cyclopropyl, trifluoromethyl) to probe steric/electronic effects.
- Fragment-based optimization : Co-crystallization with target proteins (e.g., TLR4/MD-2 complex) to identify binding hotspots .
- Metabolic stability assays : Microsomal incubation (human liver microsomes) to assess oxidative degradation and guide substituent modifications .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell type, endotoxin levels in TLR4 studies) or compound stability. Mitigation strategies include:
- Orthogonal validation : Replicate assays in multiple cell lines or primary cells.
- Stability profiling : Monitor compound integrity in assay buffers (e.g., PBS, pH 7.4) via LC-MS over 24–72 hours .
- Batch-to-batch consistency checks : Ensure synthetic reproducibility via NMR and HRMS .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with TLR4/MD-2 or other receptors. Focus on hydrogen bonding (e.g., acetamide carbonyl with Arg264) and hydrophobic packing (pyrimidoindole core with Phe126) .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) to identify critical residues for mutagenesis studies.
- QSAR models : Train regression models on analog datasets to predict IC50 values from substituent descriptors (e.g., logP, polar surface area) .
Q. What methodologies assess environmental stability and degradation pathways?
- Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS/MS.
- Hydrolytic stability : Test in buffers at pH 2–10 (37°C, 24 hours) to identify labile bonds (e.g., sulfanylacetamide cleavage).
- Ecotoxicity screening : Use Daphnia magna or algal growth inhibition assays to evaluate environmental risks .
Methodological Notes
- Data Interpretation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in complex heterocycles .
- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to differentiate assay variability from true biological effects .
- Ethical Compliance : Adhere to Green Chemistry principles (e.g., replace DMF with Cyrene™) to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
